molecular formula C18H27NO6S B1412406 tert-Butyl 3-(2-(tosyloxy)ethoxy)pyrrolidine-1-carboxylate CAS No. 1648864-26-9

tert-Butyl 3-(2-(tosyloxy)ethoxy)pyrrolidine-1-carboxylate

Cat. No. B1412406
CAS RN: 1648864-26-9
M. Wt: 385.5 g/mol
InChI Key: LZHGANPAYCORSP-UHFFFAOYSA-N
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Description

“tert-Butyl 3-(2-(tosyloxy)ethoxy)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C18H27NO6S . It is also known by other names such as “tert-butyl (3R)-3- { [ (4-methylphenyl)sulfonyl]oxy}-1-pyrrolidinecarboxylate” and "®-tert-Butyl 3- (tosyloxy)pyrrolidine-1-carboxylate" .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds have been synthesized using various methods. For instance, “tert-Butyl 3-diazo-2-oxopyrrolidine-1-carboxylate” was synthesized on a multigram scale and used to introduce a privileged NH -2-pyrrolidone moiety via oxygen, sulfur, and nitrogen atom to partner molecules via Rh II -catalyzed X–H insertion followed by Boc group removal .


Molecular Structure Analysis

The molecular structure of “this compound” consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The average mass of the molecule is 341.422 Da, and the monoisotopic mass is 341.129700 Da .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, related compounds have been used in various chemical reactions. For example, “tert-Butyl 3-diazo-2-oxopyrrolidine-1-carboxylate” has been used to introduce a privileged NH -2-pyrrolidone moiety via oxygen, sulfur, and nitrogen atom to partner molecules via Rh II -catalyzed X–H insertion followed by Boc group removal .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 341.43 g/mol, a monoisotopic mass of 341.129700 Da, and a molecular formula of C18H27NO6S .

Scientific Research Applications

Enantioselective Synthesis

  • An efficient synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy was developed. This process involves the use of tert-butylamine displacement and a conjugate addition to acrylonitrile, forming chiral pyrrolidine with high yield and enantiomeric excess (Chung et al., 2005).

Singlet Oxygen Reactions

  • The tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid reacts with singlet oxygen, leading to 5-substituted pyrroles, which are precursors to prodigiosin and its analogs (Wasserman et al., 2004).

Synthesis and Characterization of Schiff Base Compounds

  • Schiff base compounds were synthesized starting from tert-butyl 4-oxopiperidine-1-carboxylate, and their crystal and molecular structures were analyzed, revealing insights into intramolecular hydrogen bonding (Çolak et al., 2021).

Palladium-Catalyzed Coupling Reactions

  • The compound tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine- 1-carboxylate underwent palladium-catalyzed coupling reactions with substituted arylboronic acids to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (Wustrow & Wise, 1991).

Anti-inflammatory Activities

  • Synthesized 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones were evaluated for anti-inflammatory and analgesic properties, showing dual inhibitory activity and reduced ulcerogenic effects compared to other drugs (Ikuta et al., 1987).

Crystal Structure Analysis

  • Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was synthesized and characterized, with its crystal structure analyzed, showing intermolecular hydrogen bonds in the triclinic space group (Naveen et al., 2007).

Mechanism of Action

Target of Action

Similar compounds have been used as building blocks in the synthesis of several novel organic compounds, suggesting that its targets could be diverse depending on the specific biochemical context.

Biochemical Pathways

Given its structural similarity to other indole derivatives, it may potentially influence pathways related to these compounds .

Action Environment

The action, efficacy, and stability of “tert-Butyl 3-(2-(tosyloxy)ethoxy)pyrrolidine-1-carboxylate” could be influenced by various environmental factors. For instance, the compound’s stability and activity could be affected by pH, as Boc protecting groups can be removed under acidic conditions . Additionally, the compound is soluble in most organic solvents but insoluble in water , which could influence its distribution and action in different biological environments.

properties

IUPAC Name

tert-butyl 3-[2-(4-methylphenyl)sulfonyloxyethoxy]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO6S/c1-14-5-7-16(8-6-14)26(21,22)24-12-11-23-15-9-10-19(13-15)17(20)25-18(2,3)4/h5-8,15H,9-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHGANPAYCORSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOC2CCN(C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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